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Compound of Interest

Compound Name: Durohydroquinone

Cat. No.: B1221918 Get Quote

Durohydroquinone: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of

durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol). The information is curated for

professionals in research and drug development, with a focus on quantitative data,

experimental methodologies, and molecular interactions.

Physical Properties
Durohydroquinone is a white to light-colored crystalline solid.[1] It is the reduced form of

duroquinone and is characterized by the presence of four methyl groups on the benzene ring,

which contribute to its unique solubility and reactivity profile.

Tabulated Physical Data
The key physical properties of durohydroquinone are summarized in the table below for quick

reference.
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Property Value Units Citations

Molecular Formula C₁₀H₁₄O₂ - [1][2][3]

Molecular Weight 166.22 g/mol [1][2][3]

Melting Point 233 °C [1][2][4]

Boiling Point (est.) 254.44 - 312 °C [1][4]

Density (est.) 1.006 - 1.097 g/cm³ [1][4]

pKa (Predicted) 11.33 ± 0.33 - [1]

Refractive Index (est.) 1.5277 - 1.565 - [1][4]

LogP (Octanol/Water) 2.331 - [5]

Ionization Energy 7.48 ± 0.05 eV [6]

Chemical Properties and Reactivity
Durohydroquinone's chemical behavior is largely dictated by the two hydroxyl groups on the

aromatic ring, making it an effective reducing agent and antioxidant.

Solubility Profile
Solvent Solubility Citations

Ether Sparingly soluble [2]

Hot Methanol Almost transparent [1][5]

Note: While specific solubility data for durohydroquinone is limited, its parent compound,

hydroquinone, is soluble in water, ethanol, and methanol.[7][8]

Redox Chemistry
The most significant chemical property of durohydroquinone is its ability to undergo reversible

oxidation to form duroquinone. This process is central to its biological and chemical

applications. Treatment with an oxidizing agent like ferric chloride readily converts

durohydroquinone to duroquinone.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://orgsyn.org/demo.aspx?prep=CV2P0254
https://egyankosh.ac.in/bitstream/123456789/43303/1/Exp-5.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://orgsyn.org/demo.aspx?prep=CV2P0254
https://egyankosh.ac.in/bitstream/123456789/43303/1/Exp-5.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://orgsyn.org/demo.aspx?prep=CV2P0254
https://www.photochemcad.com/databases/common-compounds/quinones/2356-tetramethyl-14-benzoquinone
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.photochemcad.com/databases/common-compounds/quinones/2356-tetramethyl-14-benzoquinone
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.photochemcad.com/databases/common-compounds/quinones/2356-tetramethyl-14-benzoquinone
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.photochemcad.com/databases/common-compounds/quinones/2356-tetramethyl-14-benzoquinone
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403063/
https://www.researchgate.net/publication/6732316_Change_in_Reaction_Pathway_in_the_Reduction_of_35-Di-_tert_-butyl-12-benzoquinone_with_Increasing_Concentrations_of_222-Trifluoroethanol
https://www.benchchem.com/product/b1221918?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=CV2P0254
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403063/
https://www.benchchem.com/product/b1221918?utm_src=pdf-body
https://www.rsc.org/suppdata/cc/b1/b111655j/b111655j.doc
https://pubs.rsc.org/en/content/articlelanding/1976/f1/f19767201274
https://www.benchchem.com/product/b1221918?utm_src=pdf-body
https://www.benchchem.com/product/b1221918?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=CV2P0254
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This redox activity involves the transfer of two electrons and two protons, proceeding through a

semiquinone radical intermediate. This redox cycling can react with molecular oxygen to

generate reactive oxygen species (ROS), such as superoxide, which is a critical consideration

in biological systems.[9]

ROS Generation
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Photochemical Reactions
Durohydroquinone can act as an inhibitor in the photoreduction of duroquinone in

isopropanol.[10][11] This occurs through a chemical reaction where the triplet state of

duroquinone reacts with durohydroquinone, leading to the formation of two durosemiquinone

radicals.[10][12]

Spectroscopic Data
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Spectroscopic analysis is crucial for the identification and characterization of

durohydroquinone.

Technique Key Observations Citations

¹H NMR

Data available, shows

characteristic peaks for methyl

and hydroxyl protons.

[13]

¹³C NMR

Data available, indicates the

presence of aromatic and

methyl carbons.

[11]

Infrared (IR)

FTIR spectra available,

showing characteristic O-H

and C-H stretching

frequencies.

[3]

Mass Spectrometry
GC-MS data available, with a

molecular ion peak at m/z 166.
[3][14]

UV-Vis

The oxidized form,

duroquinone, has an

absorption maximum at 270

nm in acetonitrile.

[4]

Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of

durohydroquinone.

Synthesis of Durohydroquinone via Reduction of
Duroquinone
This two-step procedure first describes the synthesis of the precursor, duroquinone, followed by

its reduction to durohydroquinone.

Step 1: Synthesis of Duroquinone from Dinitrodurene[2]
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Reduction of Dinitrodurene: A solution of 90 g of dinitrodurene in 1 L of glacial acetic acid is

brought to a boil in a 12-L flask. A separate solution of 700 g of stannous chloride in 800 cc

of concentrated hydrochloric acid is heated to boiling. The heat is removed from the

dinitrodurene solution, and the hot stannous chloride solution is carefully added over

approximately 10 minutes. The reaction is vigorous and should be complete within 15

minutes, yielding the stannic chloride compound of the diamine upon cooling.

Oxidation to Duroquinone: A suspension of 100 g of the tin compound from the previous step

is made in a solution of 300 g of ferric chloride crystals in 150 cc of water and 20 cc of

concentrated hydrochloric acid. This suspension is allowed to stand overnight at

approximately 30°C and then filtered. The resulting product is dissolved in 150 cc of hot 95%

ethyl alcohol, filtered, and allowed to crystallize overnight at 30°C to yield duroquinone.

Step 2: Reduction of Duroquinone to Durohydroquinone (Method adapted from a similar

reduction)[9]

Dissolution: Dissolve the synthesized duroquinone in a suitable solvent such as chloroform

or methanol under a nitrogen atmosphere to prevent auto-oxidation.

Reduction: Transfer the solution via cannula to a flask containing a reducing agent, such as

sodium borohydride (NaBH₄), under nitrogen. The mixture is allowed to stand for

approximately 30 minutes.

Workup: The solution is then evaporated to dryness. The resulting solid product is

redissolved in chloroform and filtered to remove any inorganic salts (e.g., boron salts).

Purification: The solvent is evaporated to yield crude durohydroquinone, which can be

further purified by recrystallization from a suitable solvent like ethanol.
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Step 1: Duroquinone Synthesis

Step 2: Durohydroquinone Synthesis

Dinitrodurene Reduction
(SnCl₂ / HCl) Diamine Intermediate Oxidation

(FeCl₃ / HCl) Duroquinone

Duroquinone

Product from Step 1

Reduction
(NaBH₄) Workup & Purification Durohydroquinone
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Spectroscopic Analysis Protocols
4.2.1 FTIR Spectroscopy (KBr Pellet Method)[1][12][15]

Sample Preparation: Finely grind 1-2 mg of the durohydroquinone sample using an agate

mortar and pestle.

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to

the ground sample. Mix thoroughly to ensure a homogenous mixture.

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic

press to form a thin, transparent pellet.

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire

the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty

pellet press should be taken first.

4.2.2 NMR Spectroscopy (¹H and ¹³C)[16]

Sample Preparation: Dissolve 5-10 mg of durohydroquinone in approximately 0.5-0.7 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum

followed by the ¹³C NMR spectrum. Standard parameters for acquisition can be used, but

may need to be optimized for concentration.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

Analyze the chemical shifts (δ) in both spectra to identify the different chemical environments

of the protons and carbons.

4.2.3 Spectrophotometric pKa Determination[3][13]

Solution Preparation: Prepare a stock solution of durohydroquinone in a suitable solvent

(e.g., methanol-water mixture).

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from

pH 2 to 12).

Sample Measurement: For each buffer solution, add a small, constant volume of the

durohydroquinone stock solution to a cuvette and dilute with the buffer.

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each buffered

solution over a relevant wavelength range.

Data Analysis: Identify the wavelength of maximum absorbance for both the acidic

(protonated) and basic (deprotonated) forms of durohydroquinone. Plot the absorbance at

a chosen wavelength against the pH of the solutions. The inflection point of the resulting

sigmoidal curve corresponds to the pKa of the compound.

Conclusion
Durohydroquinone is a versatile molecule with significant potential in various scientific fields,

largely due to its well-defined redox properties. This guide provides a foundational

understanding of its physical and chemical characteristics, supported by quantitative data and

established experimental protocols. The provided methodologies for synthesis and analysis

serve as a practical resource for researchers aiming to work with this compound. The interplay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://egyankosh.ac.in/bitstream/123456789/43303/1/Exp-5.pdf
https://www.lpdlabservices.co.uk/analytical_techniques/chemical_analysis/ftir_principles_preparation
https://www.benchchem.com/product/b1221918?utm_src=pdf-body
https://www.benchchem.com/product/b1221918?utm_src=pdf-body
https://www.benchchem.com/product/b1221918?utm_src=pdf-body
https://www.benchchem.com/product/b1221918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


between its reduced (hydroquinone), radical (semiquinone), and oxidized (quinone) forms, as

illustrated in the redox cycling pathway, is fundamental to its function and warrants careful

consideration in any application, particularly in biological and drug development contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of durohydroquinone].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221918#physical-and-chemical-properties-of-
durohydroquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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